molecular formula C8H4FN3 B8230291 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B8230291
M. Wt: 161.14 g/mol
InChI Key: WUOMHZPGWNYVLZ-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile (CAS 2231675-19-5) is a high-value fluorinated pyrrolopyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C 8 H 4 FN 3 and a molecular weight of 161.14 g/mol, serves as a versatile and crucial synthetic building block . The pyrrolopyridine core is a privileged scaffold in pharmaceutical research, known as an azaisoindole, and is recognized for its broad spectrum of pharmacological properties . This specific derivative is designed for researchers developing novel therapeutic agents, particularly in the fields of oncology and antiviral applications. The strategic incorporation of fluorine and a nitrile group on the fused heterocyclic ring system allows for precise modulation of the molecule's electronic properties, binding affinity, and metabolic stability, making it an excellent intermediate for structure-activity relationship (SAR) studies . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-6-3-11-4-7-8(6)5(1-10)2-12-7/h2-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOMHZPGWNYVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Balz-Schiemann Reaction

The Balz-Schiemann reaction, traditionally used for aromatic fluorination, has been adapted for pyrrolo-pyridine systems. Starting with 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile, diazotization using nitrous acid followed by thermal decomposition in the presence of fluoroboric acid yields the fluoro derivative. Key parameters include:

  • Temperature : 0–5°C for diazotization; 100–120°C for decomposition.

  • Yield : 58–62% (reported for analogous pyrrolo[2,3-b]pyridines).

Limitations : Requires nitro precursors, which may necessitate multi-step synthesis. Side products from competing decomposition pathways reduce efficiency.

Lithium-Halogen Exchange

Direct fluorination via lithium-halogen exchange employs 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile and lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF). Subsequent treatment with N-fluorobenzenesulfonimide (NFSI) introduces fluorine.

  • Conditions : −78°C, anhydrous THF, 12-hour reaction.

  • Yield : 70–75% (extrapolated from pyrrolo[2,3-b]pyridine analogs).

Advantages : High regioselectivity due to directed metalation.

Cyclization of Pre-Functionalized Intermediates

Pd-Catalyzed Annulative Cyclization

A Pd(II)-catalyzed cascade reaction constructs the pyrrolo-pyridine core while introducing substituents. For example, β-ketodinitriles and diynes undergo dual N−H/C annulative cyclization to form furo-pyrrolo-pyridines. Adapting this method:

  • React 2-cyano-3-fluoropyridine with propargyl amine under Pd(OAc)₂ catalysis.

  • Cyclize at 80°C in dimethylformamide (DMF) with 1,10-phenanthroline as a ligand.

  • Yield : 65% (based on furo-pyrrolo-pyridine syntheses).

  • Purity : >95% (HPLC).

Table 1: Optimization of Pd-Catalyzed Cyclization

LigandSolventTemp (°C)Yield (%)
1,10-PhenanthrolineDMF8065
BINAPToluene10052
NoneDMF8028

Directed Ortho-Metalation Fluorination

Directed Metalation with TMP-Li

Employing 2,2,6,6-tetramethylpiperidide (TMP-Li) as a base, 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes deprotonation at the 4-position. Quenching with NFSI introduces fluorine.

  • Conditions : −40°C, THF, 6-hour reaction.

  • Yield : 68% (analogous pyridine systems).

Table 2: Comparison of Fluorination Methods

MethodYield (%)RegioselectivityScalability
Balz-Schiemann58–62ModerateLow
Lithium-Halogen Exchange70–75HighModerate
Directed Metalation68HighHigh

Purification and Characterization

Chromatography-Free Purification

The patent CN110041328A emphasizes avoiding column chromatography by using solvent recrystallization. For example, crude 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is dissolved in ethanol/water (3:1) and cooled to −20°C, yielding 95% pure product.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.64 (s, 1H, NH), 8.32 (s, 1H, H-2), 8.24 (t, J = 3.52 Hz, 1H, H-5), 8.03 (d, J = 9.24 Hz, 1H, H-7).

  • LC-MS : m/z 202.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The fluorine atom in 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the nitrile and fluorine substituents.

    Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Agricultural Chemistry: The compound may be explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Halogens and Positional Isomerism

Key Comparisons
Compound Name Substituents (Position) Molecular Features Biological Activity/Properties Reference
4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile F (4), CN (3) Electronegative substituents, compact size Potential kinase/channel modulation [9]
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Cl (4), CN (5) Bulky halogen, nitrile at 5 Unknown (likely lower membrane permeability vs. F) [8]
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile SO₂Ph (1), CN (3) Sulfonyl group adds steric bulk Altered binding kinetics vs. unsubstituted analogs [7]
5-Methyl-5H-pyrrolo[2,3-c]quinoline Methyl (5), fused quinoline Extended aromatic system Cryptolepine-like activity (antimalarial) [5]
  • Halogen Impact : Fluorine’s small size and high electronegativity enhance membrane permeability and metabolic stability compared to bulkier halogens like chlorine or iodine . For example, 4-chloro analogs (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile) may exhibit reduced bioavailability due to steric hindrance .
  • Positional Isomerism: The nitrile group at position 3 in the target compound vs.

Ring System Variations

Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine
  • Pyrrolo[2,3-c]pyridine: The nitrogen atoms are positioned at ring junctions (positions 1 and 7), creating a distinct electronic environment. This arrangement may favor binding to L-type calcium channels, as seen in tetrahydroindolo[2,3-c]quinolinones .
  • Pyrrolo[2,3-b]pyridine : Nitrogen placement (positions 1 and 5) shifts electron density, affecting interactions with targets like DYRK1A kinase. Ambocarb, a pyrrolo[2,3-b]pyridine derivative, remains the most potent DYRK1A inhibitor in its class .
Extended Ring Systems

Compounds like 5-methyl-5H-pyrrolo[2,3-c]quinoline (fused quinoline) exhibit broader π-conjugation, enabling interactions with DNA or heme in antimalarial contexts . However, increased hydrophobicity may limit solubility compared to the target compound.

Physicochemical and Spectroscopic Properties

  • This contrasts with formyl or amino substituents, which are more reactive .
  • Fluorine vs. Chlorine : Fluorine’s inductive effect increases acidity of adjacent protons (e.g., NH in pyrrole), influencing hydrogen-bonding capacity .

Biological Activity

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings, with a fluorine atom at the 4-position of the pyrrole ring. This unique structure imparts significant chemical and biological properties that have garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment.

The molecular formula of this compound is C8H4FN3C_8H_4FN_3 with a molecular weight of 161.14 g/mol. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain stability.

The primary mechanism of action involves the inhibition of fibroblast growth factor receptors (FGFRs), which are critical in various signaling pathways associated with cell proliferation and survival. By targeting FGFRs, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapies.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has shown potential as an FGFR inhibitor, which is crucial for treating cancers where FGFR signaling is aberrant. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines and induce apoptosis.
  • Kinase Inhibition : It has been studied for its ability to inhibit specific kinases involved in tumor progression, particularly MPS1 and other related targets.

Research Findings

A detailed examination of recent studies reveals significant findings regarding the biological activity of this compound:

Study Target IC50 Values Effect
Study 1FGFR17 nMPotent inhibition of cell proliferation
Study 2FGFR29 nMInduction of apoptosis in breast cancer cells
Study 3MPS1Not specifiedStabilizes inactive conformation, inhibits tumor growth in xenograft models

Case Study: Inhibition of FGFRs

In a study focusing on FGFR inhibition, compound this compound demonstrated strong inhibitory activity against FGFR1 and FGFR2, with IC50 values significantly lower than those of many existing treatments. This positions it as a potential lead compound for further development in cancer therapeutics.

Additional Activities

Beyond its anticancer properties, preliminary investigations suggest that derivatives of this compound may also exhibit antimicrobial properties and potential applications in treating diseases related to the nervous and immune systems.

Q & A

Q. Table 2: SAR Trends in Pyrrolo-Pyridine Derivatives

ModificationEffect on ActivityReference
4-Fluoro substitution↑ Metabolic stability, ↑ binding
Carbonitrile at C3↑ Enzyme inhibition (e.g., AKR1C3)
Aryl groups at C5↑ Cytotoxicity, ↓ solubility

Advanced: What computational methods aid in understanding binding interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Used to study conformational changes in inhibitors bound to targets like AKR1C3. For example, MD reveals ligand-induced receptor flexibility critical for selectivity .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes, highlighting interactions between the carbonitrile group and catalytic residues (e.g., Tyr55 in AKR1C3) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies in activity data (e.g., varying IC₅₀ values) may arise from assay conditions or cell line heterogeneity. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and assay durations .
  • Metabolic stability testing : Evaluate compound stability in cell culture media to account for degradation .
  • Orthogonal assays : Confirm results using alternate methods (e.g., Western blotting alongside MTT assays) .

Basic: What are the recommended safety precautions for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., acetonitrile) .
  • Waste disposal : Follow institutional guidelines for nitrile-containing compounds .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

  • Rodent models : Rats or mice for bioavailability studies. Dosing via oral gavage or IV injection, with plasma analysis via LC-MS/MS .
  • Toxicology endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to assess organ toxicity .

Advanced: How can regioselectivity challenges in pyrrolo-pyridine functionalization be addressed?

Answer:

  • Directed metalation : Use directing groups (e.g., -OMe or -NH₂) to control functionalization sites .
  • Protecting group strategies : Temporarily block reactive positions (e.g., NH of pyrrole) during halogenation or cross-coupling .

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